molecular formula C10H8N2O2 B6260649 2-methylquinazoline-4-carboxylic acid CAS No. 7671-97-8

2-methylquinazoline-4-carboxylic acid

Cat. No.: B6260649
CAS No.: 7671-97-8
M. Wt: 188.18 g/mol
InChI Key: XYVJAYUJAJRFLR-UHFFFAOYSA-N
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Description

2-Methylquinazoline-4-carboxylic acid (CAS 7671-97-8) is a high-value nitrogen-containing heterocycle that serves as a critical synthetic intermediate in organic chemistry, medicinal chemistry, and materials science. Its core structure is a privileged scaffold in drug design, facilitating the development of novel therapeutic agents. Research has demonstrated its direct application as a key precursor in the synthesis of styrylquinoline derivatives, which are investigated as potent fluorophores with aggregation-induced emission (AIE) characteristics and notable antimicrobial activities . These properties make it a valuable compound for developing advanced chemical probes and bioimaging agents. In pharmaceutical research, the quinazoline-4-carboxylic acid motif is integral to designing enzyme inhibitors. Analogous quinoline-4-carboxylic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications . Furthermore, the 2-phenylquinoline-4-carboxylic acid pharmacophore has been successfully incorporated into the cap moiety of novel histone deacetylase (HDAC) inhibitors, exhibiting significant HDAC3 selectivity and promising in vitro anticancer activity by inducing cell cycle arrest and apoptosis . The carboxylic acid functional group provides an essential handle for further synthetic modification, allowing conjugation to various linkers and zinc-binding groups to optimize drug-like properties. This product is offered for research applications as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7671-97-8

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-11-8-5-3-2-4-7(8)9(12-6)10(13)14/h2-5H,1H3,(H,13,14)

InChI Key

XYVJAYUJAJRFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)C(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methylquinazoline 4 Carboxylic Acid and Its Analogues

Strategic Approaches for Constructing the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring system is a critical first step, and numerous strategies have been developed to achieve this with efficiency and control over substitution patterns. These methods range from classical cyclization reactions to modern multicomponent approaches.

Cyclization Reactions and Multicomponent Synthesis for Quinazoline Ring Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic structures like quinazolines in a single, efficient step. nih.govfrontiersin.org These reactions are prized for their high atom economy, mild reaction conditions, and ability to generate diverse molecular scaffolds from simple starting materials. nih.gov A common MCR approach involves the one-pot, three-component condensation of an anthranilamide derivative, an aldehyde, and a nitrogen source. orgchemres.orgmdpi.com For instance, quinazolinones have been synthesized through the reaction of isatoic anhydride, aromatic aldehydes, and urea (B33335) under solvent-free conditions. orgchemres.org

Beyond MCRs, a variety of cyclization strategies have been established for quinazoline synthesis. These include:

Copper-Catalyzed Cyclization: Copper catalysts are frequently employed to facilitate the formation of the quinazoline ring. Methods include the cascade cyclization of 2-bromobenzaldehydes using acetamide (B32628) as a nitrogen source and water as a hydrogen source. rsc.org Other copper-catalyzed routes involve the reaction of 2-aminobenzoketones with methylarenes and ammonia (B1221849) or the tandem reaction of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide. nih.gov

Ruthenium-Catalyzed Tandem Cyclization: An efficient synthesis of 2-arylquinazolin-4(3H)-ones has been developed using a ruthenium catalyst to promote the tandem cyclization of 2-nitrobenzonitriles and alcohols under air, avoiding the need for external oxidants or reductants. rsc.org

Transition-Metal-Free Cyclization: Methods that avoid transition metals are also available. One such protocol involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃), which proceeds through an SₙAr reaction followed by intramolecular cyclization. nih.gov

Table 1: Selected Synthetic Routes for the Quinazoline Core

Reaction Type Key Starting Materials Catalyst/Reagent Product Type Reference(s)
Multicomponent Reaction Isatoic anhydride, Aromatic aldehyde, Urea Sulfonic acid functionalized mesoporous silica Quinazolinone orgchemres.org
Multicomponent Reaction 2-Azidobenzaldehyde, Anthranilamide, Terminal alkyne CuI, Et₃N 1,2,3-Triazolyl-quinazolinone mdpi.com
Multicomponent Reaction (2-Aminophenyl)-oxo-acetic acid, Aldehyde, Ammonium acetate None (one-pot) Quinazoline-4-carboxylic acid dergipark.org.trhacettepe.edu.tr
Copper-Catalyzed Cyclization 2-Bromobenzaldehyde, Acetamide, H₂O CuI Quinazoline rsc.org
Ruthenium-Catalyzed Cyclization 2-Nitrobenzonitrile, Alcohol Ruthenium complex 2-Arylquinazolin-4(3H)-one rsc.org
Metal-Free Cyclization o-Fluorobenzamide, Amide Cs₂CO₃ Quinazolin-4-one nih.gov

Specific Methods for 2-Methyl Substitution

The introduction of a methyl group at the C2 position of the quinazoline ring is typically accomplished by selecting appropriate starting materials that contain the required acetyl or equivalent moiety. A widely used and effective method involves a two-step process starting from anthranilic acid.

First, anthranilic acid is cyclized with acetic anhydride. This reaction forms 2-methyl-4H-3,1-benzoxazin-4-one, a key intermediate. tandfonline.comresearchgate.net Subsequently, this benzoxazinone (B8607429) intermediate is treated with an amine or ammonia source, which opens the oxazinone ring and re-closes it to form the desired 2-methyl-substituted quinazolinone ring system. tandfonline.comresearchgate.net Other approaches include the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles, catalyzed by cobalt complexes, to directly yield 2-substituted quinazolines. organic-chemistry.org Similarly, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with specific aldehydes can also be tailored to produce 2-substituted quinazolines. organic-chemistry.org

Introduction and Modification of the 4-Carboxylic Acid Functionality

The direct synthesis of quinazolines bearing a carboxylic acid group at the 4-position is most effectively achieved using a specific multicomponent reaction. This strategy hinges on the use of isatin (B1672199) (indole-2,3-dione) as the initial precursor. dergipark.org.tr

The synthesis begins with the alkaline hydrolysis of isatin, which opens the five-membered ring to produce the sodium salt of (2-aminophenyl)-oxo-acetic acid. This intermediate serves as the cornerstone for building the quinazoline-4-carboxylic acid structure. In a one-pot, three-component condensation, the (2-aminophenyl)-oxo-acetic acid salt is reacted with an aldehyde and ammonium acetate. dergipark.org.trhacettepe.edu.tr This reaction directly constructs the quinazoline ring with a carboxylic acid group precisely positioned at C4. dergipark.org.tr This method is highly efficient and allows for the synthesis of various 2-substituted quinazoline-4-carboxylic acids by simply changing the aldehyde component in the reaction. dergipark.org.trhacettepe.edu.trdergipark.org.tr

Derivatization and Functionalization Strategies of 2-Methylquinazoline-4-carboxylic Acid

Once the this compound core is synthesized, its two key functional groups—the carboxylic acid and the methyl group—serve as handles for extensive chemical modifications, enabling the creation of diverse libraries of analogues.

Esterification and Amidation Reactions for Carboxylic Acid Derivatives

The carboxylic acid at the C4 position is readily converted into a variety of derivatives, most commonly esters and amides. These transformations are typically high-yielding and follow standard organic chemistry protocols. dergipark.org.trhacettepe.edu.tr

Esterification: The synthesis of quinazoline-4-carboxylic acid esters is straightforwardly accomplished via Fischer esterification. This involves refluxing the carboxylic acid with a chosen alcohol (e.g., methanol, ethanol, isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). dergipark.org.trhacettepe.edu.tr

Amidation: Amide derivatives are synthesized through a two-step process. First, the carboxylic acid is activated to increase its reactivity. A common method is to convert it into the corresponding acid chloride by treating it with thionyl chloride (SOCl₂). dergipark.org.trhacettepe.edu.tr The resulting quinazoline-4-carbonyl chloride is a highly reactive intermediate that readily couples with a wide range of primary and secondary amines (both aliphatic and aromatic) to furnish the desired amide derivatives in high yields. dergipark.org.trhacettepe.edu.tr Other modern coupling reagents can also be employed for this transformation. frontiersin.org

Table 2: Examples of Derivatization of a 2-Aryl-quinazoline-4-carboxylic Acid Precursor

Precursor Reagent(s) Derivative Type Product Example Reference(s)
2-(4-chlorophenyl)-quinazoline-4-carboxylic acid Methanol, H₂SO₄ Ester 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid methyl ester dergipark.org.tr
2-(4-chlorophenyl)-quinazoline-4-carboxylic acid Ethanol, H₂SO₄ Ester 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid ethyl ester dergipark.org.tr

Modifications at the 2-Methyl Group

The methyl group at the C2 position of the quinazoline ring is not merely a passive substituent. Its protons are activated by the adjacent electron-withdrawing heterocyclic ring system, making it susceptible to a range of functionalization reactions. This reactivity is analogous to that observed in related azaarenes like 2-methylquinolines and 2-methylquinazolinones. researchgate.netacs.org

A key strategy for modifying the 2-methyl group is its oxidation to an aldehyde (formyl) group. This transformation can be achieved using various methods, such as iodination followed by Kornblum oxidation. researchgate.net The resulting 2-formylquinazoline intermediate is a valuable synthon that can participate in numerous subsequent reactions. For example, it can undergo condensation with active methylene (B1212753) compounds, act as an electrophile for organometallic reagents, or be used in tandem cyclization strategies to build more complex, fused heterocyclic systems. nih.govacs.org This C(sp³)–H functionalization provides a powerful avenue for elaborating the molecular structure and accessing novel chemical space. researchgate.netnih.gov

Substitutions on the Benzo Ring System

The strategic functionalization of the benzo ring of the quinazoline scaffold is a key area of research, as the nature and position of substituents on this ring significantly influence the molecule's biological activity. nih.gov Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents at the 6- and 8-positions of the quinazoline ring in determining pharmacological effects. nih.gov The benzene (B151609) ring portion of the quinazoline molecule is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring. wikipedia.org The general order of reactivity for electrophilic substitution on the benzo ring is position 8 > 6 > 5 > 7. wikipedia.org

Recent synthetic efforts have focused on developing efficient and versatile methods for introducing a variety of functional groups onto the benzo ring of quinazoline derivatives. These methods often employ transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

For instance, palladium-catalyzed amination reactions have been utilized to introduce amino-alkyl/aryl substituents at the C-5 position of the quinazolinone core. nih.gov This approach involves the coupling of a 5-bromo-quinazolinone derivative with various amines in the presence of a palladium catalyst and a suitable ligand, such as XantPhos. nih.gov Subsequent chemical transformations can then be performed to elaborate the introduced amino group and install other desired functionalities. nih.gov

In addition to cross-coupling strategies, other methodologies have been explored for the synthesis of benzo-substituted quinazolines. One such method involves a one-pot tandem reaction catalyzed by copper(I) oxide for the synthesis of aryl-substituted quinazolines from readily available ortho-halobenzylbromides and benzamidines. mdpi.com This reaction proceeds in a green solvent and affords good to excellent yields of the desired products. mdpi.com

Furthermore, cobalt-catalyzed isocyanide insertion cyclization reactions have been developed for the synthesis of benzoimidazoquinazoline amines. mdpi.com This method utilizes various substituted isocyanides and benzo[d]-imidazol-anilines to generate a library of compounds with diverse substitution patterns on the benzo ring. mdpi.com

The table below summarizes some examples of recently synthesized 2-methylquinazoline (B3150966) analogues with substitutions on the benzo ring, highlighting the diversity of functional groups that can be introduced and the corresponding synthetic methods employed.

CompoundSubstituent(s) on Benzo RingSynthetic MethodReference
3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one NoneCondensation of 3-amino-2-methylquinazolin-4(3H)-one with 4-chlorobenzaldehyde nih.gov
3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one NoneCondensation of 3-amino-2-methylquinazolin-4(3H)-one with 4-hydroxybenzaldehyde nih.gov
3-((4-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one NoneCondensation of 3-amino-2-methylquinazolin-4(3H)-one with anisaldehyde nih.gov
3-((4-ethoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one NoneCondensation of 3-amino-2-methylquinazolin-4(3H)-one with 4-ethoxybenzaldehyde nih.gov
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide NoneReaction of 2-methyl-4H-benzoxazin-4-one with the corresponding amine tandfonline.com
2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide NoneReaction of 2-methyl-4H-benzoxazin-4-one with the corresponding amine tandfonline.com

Green Chemistry Principles in the Synthesis of Quinazoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize the environmental impact of chemical processes. magnusconferences.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. magnusconferences.com

One notable green approach is the use of deep eutectic solvents (DESs) as reaction media. tandfonline.comresearchgate.net For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been developed using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net This method often involves the initial conventional synthesis of a benzoxazinone intermediate, which then reacts with various amines in the DES to furnish the desired quinazolinone derivatives. tandfonline.comresearchgate.net

Microwave-assisted synthesis is another green technique that has been successfully applied to the synthesis of quinazolines. tandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net For instance, a one-pot, three-component synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester has been achieved under microwave irradiation. tandfonline.comresearchgate.net

Furthermore, the development of recyclable catalysts is a key aspect of green quinazoline synthesis. nih.gov A novel magnetic nano-catalyst based on graphene oxide supported with copper has been designed for the three-component, one-pot synthesis of quinazoline derivatives under solvent-free conditions. nih.gov This catalyst can be easily separated from the reaction mixture and recycled multiple times without a significant loss in efficiency. nih.gov

Metal-free synthetic routes are also being explored to avoid the use of potentially toxic and expensive heavy metals. rsc.org A four-component procedure for the preparation of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been described, which proceeds under metal-free conditions. rsc.org This reaction involves the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org

The following table provides examples of green synthetic methods for quinazoline derivatives, highlighting the key green chemistry principles employed.

Synthetic MethodGreen Chemistry Principle(s)ReactantsProductReference
Deep Eutectic Solvent (DES) SynthesisUse of alternative, biodegradable solvents2-Methyl-4H-benzoxazin-4-one, various amines2-Methyl-3-substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net
Microwave-Assisted SynthesisEnergy efficiency, reduced reaction timesAnthranilic acid, amines, orthoester3-Substituted-quinazolin-4(3H)-ones tandfonline.comresearchgate.net
Recyclable Nano-catalystUse of recyclable catalysts, solvent-free conditionsVarious reactants for three-component synthesisQuinazoline derivatives nih.gov
Metal-Free Four-Component SynthesisAvoidance of heavy metals, atom economyAnilines, aromatic aldehydes, ammonium iodideSubstituted quinazolines rsc.org

Structure Activity Relationship Sar Elucidation of 2 Methylquinazoline 4 Carboxylic Acid Derivatives

Positional and Substituent Effects on Biological Efficacy

The biological profile of quinazoline (B50416) derivatives is highly sensitive to the nature and placement of substituents on the heterocyclic and benzo rings. Modifications can drastically alter a compound's potency, selectivity, and physicochemical properties.

The carboxylic acid group is a key functional group in drug design, often critical for binding to target receptors through charge-charge interactions and hydrogen bonds. researchgate.net Its presence can significantly enhance the stability of a drug's framework by promoting the formation of long-range hydrogen bonds. researchgate.net In the context of quinazoline derivatives, the positioning of a carboxylic acid is a determining factor for inhibitory activity and isoform selectivity, particularly for enzymes like carbonic anhydrases (CAs).

In a study of 2-aryl-quinazolin-4-yl aminobenzoic acids designed as non-classical CA inhibitors, the placement of the carboxylic acid on the anilino moiety at position 4 had a profound impact on inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov Derivatives with the carboxylic acid in the para-position of the anilino ring (Compounds 8a-c ) were the most effective inhibitors of the cytosolic isoform hCA II. nih.gov In contrast, their ortho- (Compounds 6a-c ) and meta- (Compounds 7a-c ) regioisomers showed only modest inhibitory effects. nih.gov

Specifically, for the tumor-associated transmembrane isoforms hCA IX and XII, all derivatives displayed inhibitory activity. nih.gov However, the para-substituted compound 8c emerged as the most potent hCA XII inhibitor with a Kᵢ value of 0.25 µM. nih.gov These findings underscore that the spatial orientation of the carboxylic acid group is crucial for optimal interaction with the enzyme's active site, likely by anchoring to the zinc-bound water molecule or directly coordinating with the catalytic zinc ion. nih.gov

Table 1: Inhibitory Activity (Kᵢ, µM) of 2-Aryl-quinazolin-4-yl Aminobenzoic Acid Derivatives against hCA Isoforms

CompoundRCarboxylic Acid PositionhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
6a Phenylortho>10085.83.48.8
6b 4-Methylphenylortho>10050.42.56.4
6c 4-Chlorophenylortho>10026.01.89.0
7b 4-Methylphenylmeta>10044.51.50.91
7c 4-Chlorophenylmeta>10033.11.10.48
8a Phenylpara87.79.30.821.2
8b 4-Methylphenylpara73.23.90.450.42
8c 4-Chlorophenylpara66.34.60.330.25
Data sourced from a study on non-classical carbonic anhydrase inhibitors. nih.gov

The substituent at the C-2 position of the quinazoline ring plays a significant role in defining the molecule's interaction with its biological targets. While extensive research has been conducted on large aryl groups at this position, the 2-methyl substituent provides a foundational structural element.

Modification of the benzo ring of the quinazoline core is a common strategy to fine-tune biological activity. Halogenation, in particular, can enhance potency by increasing cell membrane permeability and forming halogen bonds with protein targets.

In the development of 4(3H)-quinazolinone antibacterials, substitutions on this ring were explored. acs.org The introduction of various groups at positions 6 and 7 of the quinazoline core has been shown to modulate activity in different contexts. For example, in a series of 4-anilino-quinazoline derivatives designed as EGFR inhibitors, electron-donating groups at the 6 and 7 positions increased antiproliferative activity. nih.gov Similarly, for HER2 selective inhibitors, the nature of substituents at C-6 was found to be critical for achieving selectivity over EGFR. nih.gov

A study on antibacterial 4(3H)-quinazolinones revealed the effects of various substitutions. The data below illustrates how different functional groups on the benzo ring influence the minimum inhibitory concentration (MIC) against S. aureus.

Table 2: Antibacterial Activity of 4(3H)-Quinazolinone Derivatives with Substitutions on the Benzo Ring

CompoundSubstitutionMIC (µg/mL) against S. aureus
42 6-N-acetyl0.25
43 6-N-mesyl0.125
44 6-Amide0.5
45 6-Hydroxyethylamide0.25
53 7-N-acetyl0.015
54 7-N-mesyl0.004
Data reflects Minimum Inhibitory Concentrations (MICs) against S. aureus ATCC 29213. acs.org

These findings demonstrate that N-mesyl and N-acetyl groups, particularly at position 7, can lead to highly potent antibacterial activity. acs.org The superiority of the N-mesyl group suggests that a combination of hydrogen-bond donors and acceptors in a specific spatial arrangement is key to efficacy. acs.org

Conformational Analysis and Receptor-Ligand Interactions

The three-dimensional conformation of a molecule and its non-covalent interactions with a receptor are fundamental to its biological function. For 2-methylquinazoline-4-carboxylic acid derivatives, the planarity of the core and the orientation of its substituents are key determinants of binding affinity.

Molecular docking studies of related quinoline-4-carboxylic acid derivatives targeting sirtuin 3 (SIRT3) have provided insights into receptor-ligand interactions. frontiersin.org In one model, the quinoline (B57606) ring and a 2-fluorophenyl group at another position occupied distinct hydrophobic pockets within the SIRT3 active site, with key hydrophobic interactions formed with Phe61 and Phe175 residues. frontiersin.org The carboxylic acid group often participates in crucial hydrogen bonding. In the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, an intramolecular O—H⋯N hydrogen bond is observed between the carboxylic acid and the quinoline nitrogen, which influences the conformation. researchgate.net Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride showed that H⋯H (36.1%), H⋯C/C⋯H (25.8%), and H⋯O/O⋯H (17.7%) interactions are the most significant contributors to crystal packing, highlighting the importance of these weak forces in molecular recognition. nih.gov

Rational Design Principles for Optimized Bioactivity

Based on SAR and conformational analysis, several rational design principles can be formulated to optimize the bioactivity of this compound derivatives.

Strategic Placement of the Carboxylic Acid: The position of the carboxylic acid is paramount. For targeting metalloenzymes like carbonic anhydrases, placing the carboxylate on a substituent at the 4-position (e.g., a para-position on an anilino linker) appears optimal for achieving potent and selective inhibition by allowing it to interact with the catalytic metal ion. nih.gov

Exploiting the Benzo Ring: The benzo portion of the quinazoline core is a prime site for modification to enhance potency and modulate physicochemical properties. Introducing small, potent functional groups like N-mesyl or N-acetyl at position 7 can dramatically improve activity, as seen in antibacterial quinazolinones. acs.org

Targeting Hydrophobic Pockets: The quinazoline scaffold itself and any aryl substituents (like the methyl group at C-2, albeit a small contributor) can engage in hydrophobic interactions. Designing derivatives with substituents that complement the hydrophobic pockets of a target receptor is a key strategy for improving binding affinity. frontiersin.orgnih.gov

Incorporating Hydrogen Bond Donors/Acceptors: The strategic placement of hydrogen bond donors and acceptors is critical. The N-mesyl group, with its H-bond donor and two acceptors, proved highly effective in antibacterial quinazolinones, suggesting that mimicking such patterns could be a fruitful approach for designing new potent derivatives. acs.org The design of novel inhibitors often involves incorporating a zinc-binding group (ZBG), such as hydroxamic acid or a carboxylic acid, to chelate the zinc ion in the active site of metalloenzymes. nih.govnih.gov

By integrating these principles, new derivatives of this compound can be rationally designed with enhanced potency, improved selectivity, and optimized drug-like properties for various therapeutic targets.

Pharmacological Activities and Molecular Mechanisms of Action of 2 Methylquinazoline 4 Carboxylic Acid Analogues

Molecular Target Identification and Validation

The therapeutic effects of 2-methylquinazoline-4-carboxylic acid analogues are rooted in their ability to interact with specific biological targets. These interactions can lead to the modulation of enzyme activity, receptor signaling, and other crucial cellular processes.

Enzyme Inhibition Profiles

Analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

Kinases, Dihydrofolate Reductase, and Thymidylate Synthase:

The quinazoline (B50416) core is a well-established pharmacophore for targeting various kinases. For instance, certain quinazoline derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of cell division. nih.gov One such derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has demonstrated potent and selective inhibition of Aurora A. nih.gov Furthermore, quinazoline-based compounds have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase in angiogenesis. elsevierpure.com

In the realm of antifolate cancer therapy, quinazoline analogues have been extensively studied as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are crucial for the synthesis of nucleotides, and their inhibition disrupts DNA replication and cell proliferation. elsevierpure.comnih.govnih.gov New series of 4(3H)-quinazolinone analogs have been designed to mimic methotrexate, a classical DHFR inhibitor, and have shown significant inhibitory activity against mammalian DHFR. nih.gov Specifically, C2-methylquinazoline-based antifolates have been synthesized and evaluated as TS inhibitors, with some analogues demonstrating potent inhibition of the enzyme but lower cytotoxicity compared to their parent compounds. nih.govnih.gov

Cholinesterases, HDAC, and PARP:

In the context of neurodegenerative diseases, quinazoline derivatives have been explored as inhibitors of cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A library of 2,4-disubstituted quinazoline derivatives demonstrated the ability to inhibit both AChE and BuChE. nih.gov Similarly, quinoline (B57606) carboxylic acid derivatives have been identified as potent inhibitors of both monoamine oxidase and cholinesterases. nih.govresearchgate.net

Histone deacetylases (HDACs) are another important class of enzymes targeted by quinazoline-based molecules. Inhibition of HDACs can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Derivatives of 2-phenylquinoline-4-carboxylic acid have been discovered as novel HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms like HDAC3. nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and have emerged as significant targets in cancer therapy. Quinazolinone scaffolds have been utilized to develop potent PARP inhibitors. researchgate.netrjpbr.comnih.govmdpi.comgoogle.com For example, novel 4-hydroxyquinazoline (B93491) derivatives have been synthesized and shown to overcome resistance to existing PARP inhibitors. mdpi.com

The inhibitory activities of various quinazoline analogues against these enzymes are summarized in the table below.

Compound ClassTarget EnzymeObserved Effect
Quinazoline-based carboxylic acidAurora A KinaseSelective inhibition
Quinazolin-4(3H)-onesVEGFR-2Inhibition
4(3H)-quinazolinone analogsDihydrofolate Reductase (DHFR)Inhibition
C2-methylquinazoline antifolatesThymidylate Synthase (TS)Inhibition
2,4-disubstituted quinazolinesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Dual inhibition
2-phenylquinoline-4-carboxylic acid derivativesHistone Deacetylase (HDAC)Inhibition, selective for HDAC3
Quinazolinone derivativesPoly(ADP-ribose) Polymerase (PARP)Inhibition

Receptor Binding and Modulation

Beyond enzyme inhibition, this compound analogues can exert their pharmacological effects by binding to and modulating the function of specific receptors. A notable example is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders.

Derivatives of 2-methyl-4-oxo-3H-quinazoline-3-alkyl-carboxylic acid have been investigated as potential NMDA receptor antagonists. nih.gov Lipophilicity studies of these compounds have been conducted to understand their pharmacokinetic properties and structure-activity relationships. nih.gov Furthermore, other quinoline-2-carboxylic acid derivatives have been identified as potent antagonists at the glycine (B1666218) site of the NMDA receptor. researchgate.net The binding affinity of these compounds is significantly influenced by the substitution pattern on the quinoline core. researchgate.net

Anti-Aggregation Mechanisms

The aggregation of specific proteins, such as β-amyloid (Aβ) and tau, is a hallmark of neurodegenerative diseases like Alzheimer's. Quinazoline-based compounds have shown promise in inhibiting the aggregation of these proteins.

A library of 2,4-disubstituted quinazoline derivatives was found to effectively inhibit the aggregation of Aβ. nih.gov One particular compound, N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine, was identified as a dual inhibitor of cholinesterases and Aβ aggregation. nih.gov The mechanism of inhibition can involve both noncovalent interactions and, in some cases, the formation of covalent adducts with the Aβ peptide. nih.gov

In addition to Aβ, quinoline derivatives have been shown to block the self-aggregation of the tau protein, which forms neurofibrillary tangles in Alzheimer's disease. nih.gov These molecules appear to interact specifically with oligomeric forms of tau, preventing their assembly into mature filaments. nih.gov

Crosstalk with Cellular Signaling Pathways

The pharmacological activity of this compound analogues can also be attributed to their interference with key cellular signaling pathways, such as those mediated by NF-κB and Toll-like receptors (TLRs).

The transcription factor nuclear factor-kappa B (NF-κB) plays a critical role in inflammation, immunity, and cancer. Quinazoline analogues have been designed as inhibitors of NF-κB activation. nih.gov These compounds can reduce the proliferation of tumor cell lines by blocking the NF-κB pathway. nih.gov Some alkylthiourea quinazoline derivatives have been shown to inhibit the translocation of the NF-κB dimer to the nucleus without affecting the upstream IKKα/β-IκB signaling cascade. mdpi.com

Toll-like receptors are crucial components of the innate immune system. Substituted 4-aminoquinazolines have been identified as selective ligands for Toll-like receptor 4 (TLR4). nih.gov These compounds can activate the human TLR4/MD-2 complex, leading to the production of cytokines. nih.gov The interaction is believed to occur within the LPS-binding pocket of the TLR4/MD-2 complex. nih.gov

In Vitro Biological Efficacy Studies (without clinical data)

The therapeutic potential of this compound analogues is further supported by extensive in vitro studies demonstrating their biological efficacy, particularly in the context of cancer.

Anti-cancer Potential and Cytotoxicity Pathways

Numerous studies have highlighted the anti-cancer potential of quinazoline derivatives against a variety of human cancer cell lines. Their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.

For example, 4-hydroxyquinolone analogues have demonstrated significant in vitro anticancer activity against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. researchgate.net The cytotoxic activity of these compounds is often correlated with their ability to inhibit key cellular targets like anaplastic lymphoma kinase and cyclin-dependent kinase 2. researchgate.net Similarly, 4-pyrrylamino quinazoline derivatives have shown increased cytotoxicity against pancreatic (Miapaca2) and prostate (DU145) cancer cells compared to the established EGFR inhibitor Gefitinib (B1684475). nih.gov

The induction of apoptosis is a common mechanism of action for these compounds. A novel quinazoline inhibitor of the canonical NF-κB pathway was shown to induce significant apoptosis in the EKVX cell line. mdpi.com Likewise, a selective HDAC3 inhibitor based on a 2-phenylquinoline-4-carboxylic acid scaffold was found to promote apoptosis in K562 leukemia cells. nih.gov

In addition to apoptosis, cell cycle arrest is another key cytotoxicity pathway. The HDAC3 inhibitor mentioned above also induced G2/M cell cycle arrest. nih.gov A series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality, which inhibit VEGFR-2, were found to cause a G1/S cell cycle arrest in MCF-7 breast cancer cells. elsevierpure.com

The table below summarizes the in vitro anti-cancer activity of selected quinazoline analogues.

Compound ClassCancer Cell Line(s)Observed Cytotoxic Pathway(s)
4-hydroxyquinolone analoguesHCT116, A549, PC3, MCF-7Inhibition of cell proliferation
4-pyrrylamino quinazolinesMiapaca2, DU145Increased cytotoxicity
Quinazoline NF-κB inhibitorEKVXApoptosis induction
2-phenylquinoline-4-carboxylic acid HDAC inhibitorK562Apoptosis induction, G2/M cell cycle arrest
Quinazolin-4(3H)-one VEGFR-2 inhibitorsMCF-7G1/S cell cycle arrest

Antimicrobial (Antibacterial and Antifungal) Activities

Analogues of this compound have demonstrated notable antimicrobial properties. Numerous studies have synthesized and screened various derivatives, revealing their efficacy against a range of bacterial and fungal pathogens.

Further research into arylidene-based quinazolin-4(3H)-one motifs confirmed their potential as antimicrobial agents. nih.gov In one study, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a highly active antibacterial agent, with a minimum inhibitory concentration (MIC) value of 1.95 μg/mL. nih.gov Other derivatives, such as those synthesized from 2-styrylquinoline-4-carboxylic acids, also showed considerable antimicrobial and antifungal activity. researchgate.net For instance, certain 2-styrylquinoline (B1231325) derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli, with one compound showing a notable MIC value of 8 µg/mL against Candida albicans. researchgate.net

Compounds containing a naphthyl radical have been noted for their bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae, which is attributed to the increased hydrophobicity and solubility of the substance in the bacterial cell membrane. eco-vector.com Similarly, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives displayed good antibacterial activity against Staphylococcus aureus, with some compounds showing MIC values as low as 64 μg/mL. mdpi.com The introduction of various heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus has been reported to modulate antifungal activity against various strains. researchgate.net

Compound Name/ClassActivity TypeKey FindingsTested OrganismsCitations
6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-oneAntibacterial & AntifungalExhibited the highest overall antimicrobial activity in its series.Bacillus subtilis, Bacillus cereus, Staphylococcus epidermidis, Micrococcus luteus, Escherichia coli, Candida albicans, Aspergillus niger researchgate.net
3-(4-hydroxy benzylideneamino)-2-methyl quinazolin-4(3H)-oneAntibacterialFound to have the highest antibacterial activity in its series.B. subtilis, B. cereus, S. epidermidis, M. luteus, E. coli researchgate.net
3-(4-hydroxy-3-methoxy benzylideneamino)-2-methyl quinazolin-4(3H)-oneAntifungalShowed the highest antifungal activity in its series.C. albicans, A. niger researchgate.net
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-oneAntibacterialDemonstrated a low MIC value of 1.95 μg/mL.Not specified in detail nih.gov
2-Styrylquinoline-4-carboxylic acid derivativesAntibacterial & AntifungalOne compound had an MIC of 8 µg/mL against C. albicans. Showed significant activity against S. aureus, E. faecalis, and E. coli.Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Candida albicans researchgate.net
Quinazolin-4(3H)-ones with a naphthyl radicalAntibacterialExhibited pronounced activity against S. aureus and S. pneumoniae.Staphylococcus aureus, Streptococcus pneumoniae eco-vector.com
2-Phenyl-quinoline-4-carboxylic acid derivativesAntibacterialSome compounds showed an MIC of 64 μg/mL against S. aureus.Staphylococcus aureus, Escherichia coli mdpi.com

Anti-inflammatory Modulations

Derivatives of this compound have been investigated for their anti-inflammatory properties, with several analogues showing promising results. The structural modifications on the quinazoline scaffold play a crucial role in their activity.

In one study, a series of 2-methyl-quinazolin-4(3H)-ones were synthesized and screened for anti-inflammatory activity. researchgate.net Among them, 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one demonstrated the highest anti-inflammatory effect. researchgate.net Another study focused on newer quinazolinone analogs and found that compounds with a 4-chlorophenyl group on the quinazolinone moiety had better anti-inflammatory activity than those with a phenyl group. nih.gov Thiazolidinone derivatives of quinazolinone were also found to be more active than the corresponding azetidinones and Schiff bases, with one compound exhibiting 32.5% edema inhibition. nih.gov

The anti-inflammatory potential of quinoline-related carboxylic acids has also been explored. nih.gov Quinoline-4-carboxylic acid and quinoline-3-carboxylic acids showed impressive anti-inflammatory affinities in lipopolysaccharide (LPS) induced inflammation models using RAW264.7 mouse macrophages, comparable to the standard drug indomethacin. nih.gov Furthermore, experimental in vivo studies using the carrageenan-induced paw edema model confirmed the anti-inflammatory activity of various carboxyl-containing quinazolines. zsmu.edu.ua For instance, (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids inhibited edema by up to 50.0%, and 2-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic acids showed inhibition up to 49.65%, with some compounds competing with the reference drug Diclofenac sodium. zsmu.edu.ua

Compound Name/ClassModel/AssayKey FindingsCitations
6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-oneNot specifiedExhibited the highest anti-inflammatory activity in its series. researchgate.net
Quinazolinone with 4-chlorophenyl groupEdema inhibitionShowed better anti-inflammatory activity than the phenyl group analogue. nih.gov
3-[2′-(2′′-substitutedphenyl-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-substitutedquinazolin-4-onesEdema inhibitionShowed up to 32.5% edema inhibition. Thiazolidinones were more active than azetidinones. nih.gov
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsExerted impressively appreciable anti-inflammation affinities. nih.gov
(Quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acidsCarrageenan-induced paw edemaInhibited edema by 17.0–50.0%. zsmu.edu.ua
2-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)alkyl-(phenyl-)carboxylic acidsCarrageenan-induced paw edemaInhibited edema by 2.43–49.65%. zsmu.edu.ua

Neuroprotective and Central Nervous System Activities (e.g., Anti-Alzheimer's, Anti-convulsant)

The quinazoline framework is a key feature in compounds with central nervous system (CNS) activity, particularly as anticonvulsants. Research has shown that substitutions at various positions on the quinazolinone ring significantly influence their neuroprotective potential.

A number of derivatives of 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) have been synthesized to explore their CNS effects. nih.gov It was found that most substitutions on the 2-methyl group tend to reduce or eliminate the CNS depressant activity. nih.gov However, the 2-fluoromethyl derivative and certain isothiouronium salts, which could hydrolyze to the 2-mercaptomethyl derivative in the body, showed activity comparable to methaqualone. nih.gov

Further studies on 2-substituted 3-aryl-4(3H)-quinazolinones revealed their potential as anticonvulsants. mdma.ch Specifically, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones were found to be potent anticonvulsants when administered orally, though they also exhibited neurotoxicity. mdma.ch The anticonvulsant activity of some quinazolin-4-(3H)-one derivatives is attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

In various screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, newly synthesized quinazoline derivatives have shown significant anticonvulsant activity. nih.gov Some compounds provided 100% protection against PTZ-induced convulsions. nih.gov Structure-activity relationship studies suggest that the substituents at positions 2 and 3 are crucial for the anticonvulsant potency and pharmacokinetics, with the quinazolin-4(3H)-one moiety acting as a hydrophobic domain. mdpi.com For instance, N-substituted-6-fluoro-quinazoline-4-amine derivatives showed high anticonvulsant activities, with some compounds having a higher effective dose (ED50) than reference drugs like methaqualone and valproate. mdpi.com

Compound Name/ClassActivity TypeModel/AssayKey FindingsCitations
2-Fluoromethyl derivative of methaqualoneCNS DepressantIn vivoShowed activity of the same magnitude as methaqualone. nih.gov
2-Mercaptomethyl derivative of methaqualone (from isothiouronium salts)CNS DepressantIn vivoShowed activity of the same magnitude as methaqualone. nih.gov
2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinonesAnticonvulsantMES-induced seizures (oral, mice & rats)Markedly more potent as anticonvulsants, but also more neurotoxic. mdma.ch
3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesAnticonvulsantMaximal Electroshock (MES)Some compounds exhibited moderate to significant activity compared to diazepam. nih.gov
N-substituted-6-fluoro-quinazoline-4-amine derivativesAnticonvulsantscPTZ and MES testsThree compounds showed higher anticonvulsant activities (lower ED50) than methaqualone and valproate. mdpi.com
2,3-disubstituted quinazolin-4(3H)-one derivativesAnticonvulsantPentylenetetrazole (PTZ)-induced seizure modelShowed potential anticonvulsant activity by binding to the GABAA receptor. mdpi.com

Other Pharmacological Activities (e.g., Antiviral, Antidiabetic, Analgesic, Anti-hypertensive, Antioxidant)

Beyond the aforementioned activities, analogues of this compound have been credited with a wide array of other pharmacological effects, highlighting their versatility as a scaffold in medicinal chemistry. mdpi.com

Analgesic Activity: Several synthesized 2-methyl-qninazolin-4(3H)-ones were screened for analgesic properties. researchgate.net The compound 6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-one not only showed anti-inflammatory effects but also exhibited the highest analgesic activity in its series. researchgate.net Derivatives of 2-styrylquinoline-4-carboxylic acids have also demonstrated analgesic properties in animal studies. researchgate.net

Antiviral Activity: The antiviral potential of quinazoline derivatives has been evaluated against several viruses. A series of 2,3-disubstitutedquinazolin-4(3H)-ones were tested for in vitro antiviral activity against HIV, HSV, and vaccinia viruses. nih.gov One compound, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed distinct antiviral activity against Herpes simplex and vaccinia viruses. nih.gov Thiazolidine-4-carboxylic acid derivatives have also been identified as promising antiviral agents against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov

Antidiabetic Activity: Certain quinazolin-4(3H)-one derivatives have been investigated for their potential in managing diabetes. A series of 2-sec-amino-3H-quinazolin-4-ones were synthesized and evaluated for antihyperglycemic activity, with several compounds displaying a significant reduction in blood glucose levels in both streptozotocin-induced and sucrose-loaded rat models. nih.gov Another study reported the synthesis and antidiabetic activity of diethyl 2-(((3-methyl-4-oxo-3, 4-dihydroquinazolin-2-yl)methyl)(aryl)amino)-2-oxoethylphosphoramidate derivatives. sphinxsai.comresearchgate.net

Anti-hypertensive Activity: Quinazoline derivatives are well-known for their cardiovascular effects, with several marketed drugs belonging to this class. researchgate.net A series of novel substituted quinazolin-4(3H)-one derivatives were screened in vivo for their antihypertensive activities. nih.gov Seven of the eighteen synthesized compounds showed a hypotensive effect and produced bradycardia, with some demonstrating better activity than the reference drug Prazosin. researchgate.netnih.gov Further studies have confirmed the α1-adrenergic receptor blocking activity of newly synthesized quinazoline derivatives. japsonline.comjapsonline.com

Antioxidant Activity: The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been evaluated using various assays. mdpi.comnih.gov For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group on the phenyl ring, is required. mdpi.comnih.gov The compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with promising metal-chelating properties. mdpi.comnih.gov An additional ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent was found to increase antioxidant activity. mdpi.comnih.gov

ActivityCompound Name/ClassKey FindingsCitations
Analgesic6,8-dibromo-2-methyl-3-(4′-morpholino-phenyl)-4(3H)-oneExhibited the highest analgesic activity in its series. researchgate.net
Antiviral5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acidShowed distinct activity against Herpes simplex and vaccinia viruses. nih.gov
Antiviral2-aryl substituted thiazolidine-4-carboxylic acidsDemonstrated good antiviral activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). nih.gov
Antidiabetic2-sec-amino-3H-quinazolin-4-onesDisplayed significant reduction in blood glucose levels in rat models. nih.gov
AntidiabeticDiethyl 2-(((3-methyl-4-oxo-3, 4-dihydroquinazolin-2-yl)methyl)(aryl)amino)-2-oxoethylphosphoramidateSynthesized and tested for anti-diabetic activity. sphinxsai.comresearchgate.net
Anti-hypertensiveSubstituted quinazolin-4(3H)-one derivativesSeven compounds showed a hypotensive effect and produced bradycardia, outperforming Prazosin. researchgate.netnih.gov
Antioxidant2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-oneDefined as a potent antioxidant with promising metal-chelating properties. mdpi.comnih.gov
Antioxidant2-substituted quinazolin-4(3H)-ones with an ethylene linkerThe ethylene linker between the quinazolinone ring and phenolic substituent increased antioxidant activity. mdpi.comnih.gov

Computational Chemistry and in Silico Modeling in 2 Methylquinazoline 4 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of 2-methylquinazoline-4-carboxylic acid, and its protein target at the atomic level. These simulations provide insights into the binding affinity and mode of action, which are critical for designing more potent and selective inhibitors.

In studies involving quinazoline (B50416) derivatives, molecular docking has been employed to investigate their binding to various therapeutic targets. For instance, derivatives of 2-aryl/heteroaryl-quinoline-4-carboxylic acid have been docked against malarial, tuberculosis, and cancer protein targets. ijcps.org The results revealed that specific compounds, such as 3d and 3b, formed multiple hydrogen bonds with the active site of the malarial protein (PDB ID: 1CET), exhibiting significant interaction energies of -8.29 kcal/mol and -8.03 kcal/mol, respectively. ijcps.org Similarly, against a tuberculosis protein (PDB ID: 2X22), compounds 3b and 3g showed strong interactions with binding energies of -7.90 kcal/mol and -8.36 kcal/mol. ijcps.org In the context of cancer, compounds 3b and 3e demonstrated favorable binding to the target protein (PDB ID: 1S63) with interaction energies of -7.82 kcal/mol and -8.57 kcal/mol, respectively. ijcps.org

Furthermore, novel quinazoline-morpholinobenzylideneamino hybrid compounds have been evaluated for their anti-lung cancer potential through molecular docking against targets like VEGFR1, VEGFR2, and EGFR. nih.gov Compound 1 from this series displayed impressive docking scores of -11.744 kcal/mol against VEGFR1, -12.407 kcal/mol against VEGFR2, and -10.359 kcal/mol against EGFR. nih.gov These computational findings are often correlated with in vitro experimental data to validate the predicted binding modes and guide the synthesis of new, more effective compounds. The process typically involves preparing the 3D structures of the ligands and the target protein, followed by running the docking simulation using software like AutoDock Vina. nih.gov The resulting poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov

Table 1: Molecular Docking Scores of Selected Quinoline (B57606)/Quinazoline Derivatives Against Various Protein Targets

CompoundTarget Protein (PDB ID)Target IndicationBinding/Interaction Energy (kcal/mol)
3d Malarial Protein (1CET)Malaria-8.29 ijcps.org
3b Malarial Protein (1CET)Malaria-8.03 ijcps.org
3g Tuberculosis Protein (2X22)Tuberculosis-8.36 ijcps.org
3b Tuberculosis Protein (2X22)Tuberculosis-7.90 ijcps.org
3e Cancer Protein (1S63)Cancer-8.57 ijcps.org
3b Cancer Protein (1S63)Cancer-7.82 ijcps.org
Compound 1 VEGFR1Lung Cancer-11.744 nih.gov
Compound 1 VEGFR2Lung Cancer-12.407 nih.gov
Compound 1 EGFRLung Cancer-10.359 nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein.

For quinazoline derivatives, MD simulations have been crucial in validating the stability of docking poses and understanding the nature of the interactions. nih.gov In a study on quinazoline-morpholinobenzylideneamino hybrids as anti-lung cancer agents, MD simulations were conducted on the best-docked complexes. nih.gov The results showed that a particular compound consistently maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation time. nih.gov The stability of these complexes was further supported by the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, which remained low (around 1-2 Å), indicating minimal conformational changes and a stable binding mode. nih.gov

The general methodology for MD simulations involves placing the docked complex in a simulated physiological environment (e.g., a water box with ions). The system is then subjected to energy minimization to remove any steric clashes. nih.gov This is followed by a series of equilibration steps under controlled temperature and pressure (NVT and NPT ensembles) before the final production run, which can span nanoseconds. nih.gov The trajectory from the production run is then analyzed to study the stability of the complex and the nature of the intermolecular interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds, thereby guiding the optimization of lead candidates. nih.gov

In the field of quinazoline research, QSAR models have been developed to predict the anticancer activity of various derivatives. biointerfaceresearch.com These models often employ machine learning algorithms such as k-nearest neighbors (KNN), decision tree (DT), and support vector machines (SVM) to correlate molecular descriptors with biological activity. nih.govbiointerfaceresearch.com For example, a QSAR model developed for a series of quinazoline derivatives against the MCF-7 breast cancer cell line demonstrated a high correlation coefficient (R²) of 0.749 and a strong predictive ability with an R² test value of 0.991. biointerfaceresearch.com

The process of building a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a wide range of molecular descriptors, including 2D and 3D properties, are calculated for each compound using software like MOE (Molecular Operating Environment). nih.gov The dataset is typically split into a training set for model development and a test set for external validation. nih.gov Various statistical methods are then used to build the QSAR equation, and the model's predictive power is rigorously evaluated. nih.gov The insights gained from the QSAR model, such as the importance of specific descriptors, can then be used to design new compounds with potentially improved activity. biointerfaceresearch.comnih.gov

In Silico ADME/Tox Prediction and Drug-Likeness Assessment (focus on methodology, not specific profiles)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical component of modern drug discovery. nih.gov These computational methods allow for the early assessment of a compound's pharmacokinetic and safety profiles, helping to identify potential liabilities before significant resources are invested in experimental studies. nih.gov

The methodologies for in silico ADME/Tox prediction involve the use of various computational tools and web servers, such as SwissADME, pkCSM, and PreADMET. actascientific.comjapsonline.com These platforms utilize a range of models to predict properties based on the chemical structure of a compound. For ADME prediction, parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are commonly evaluated. ijcps.orgactascientific.com For instance, the SwissADME tool can be used to predict a compound's oral bioavailability based on factors like its topological polar surface area (TPSA). ijcps.org

Toxicity prediction methodologies often rely on QSAR-based models that have been trained on large datasets of compounds with known toxicological endpoints. japsonline.com Tools like the ProTox-II server can predict various toxicity parameters, including hepatotoxicity, mutagenicity, and carcinogenicity. actascientific.com Drug-likeness is another important aspect that is assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to be an orally active drug. japsonline.com These in silico assessments provide a valuable filter for prioritizing compounds with favorable drug-like properties for further development. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 2-methylquinazoline-4-carboxylic acid, and how do they compare in terms of yield and scalability?

  • Methodological Answer: The synthesis of this compound derivatives can be achieved via electrochemical oxidative cyclization using aluminum and carbon electrodes in acetic acid under mild conditions (room temperature), yielding >80% efficiency . Traditional methods, such as high-temperature coupling of 2-aminobenzamides with substituted benzyl chlorides or anthranilic acid derivatives, often require transition metals or elevated temperatures (100–150°C), leading to lower yields (50–70%) and scalability challenges . Retrosynthetic analysis suggests using anthranilic acid, acetic anhydride, and substituted amines as precursors for modular derivatization .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer: Structural characterization typically employs nuclear magnetic resonance (NMR) for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and X-ray crystallography for absolute configuration determination. For example, spectral data (e.g., UV-Vis λmax at 270–320 nm) and elemental analysis (C, H, N) are used to confirm functional groups and molecular composition . Mass spectrometry (HRMS) provides molecular ion peaks matching theoretical masses (e.g., m/z 202.21 for C₁₁H₁₀N₂O₂) .

Q. What are the primary biological applications of this compound in medicinal chemistry?

  • Methodological Answer: The compound serves as a scaffold for anticancer agents due to its structural similarity to quinazolinones, which inhibit tyrosine kinases and DNA repair enzymes. Modifications at the 2-methyl and 4-carboxylic acid positions enhance target selectivity. For instance, coupling with substituted benzothiazoles or pyrazole moieties improves cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 5–20 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during the electrochemical synthesis of this compound derivatives?

  • Methodological Answer: Side products like over-oxidized quinazolines or dimeric species arise from uncontrolled current density or improper electrolyte selection. Optimizing parameters such as:
  • Current density: 5–10 mA/cm² to balance cyclization and oxidation rates.
  • Electrolyte composition: Acetic acid with 10% H₂O reduces carboxylate anion aggregation .
  • Temperature: Maintaining 25°C prevents thermal degradation of intermediates .
    Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates target compounds with >90% purity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer: Discrepancies in IC₅₀ values often stem from assay variability (e.g., MTT vs. ATP-based assays) or impurities in synthesized intermediates. To standardize results:
  • Validate compound purity: Use HPLC-MS and elemental analysis.
  • Control cell lines: Include kinase-deficient mutants to confirm target specificity.
  • Replicate conditions: Follow OECD guidelines for cytotoxicity assays (e.g., 72-hour exposure, 5% CO₂) .

Q. How can computational modeling predict the binding affinity of this compound derivatives with cancer targets?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with EGFR or PARP-1. Key steps include:
  • Ligand preparation: Generate 3D conformers of derivatives using Open Babel.
  • Binding site analysis: Grid boxes centered on catalytic residues (e.g., EGFR Lys721).
  • Free energy calculations: MM-GBSA estimates ΔG binding (kcal/mol), correlating with experimental IC₅₀ values (R² > 0.85) .

Q. What alternative pathways exist for synthesizing this compound under solvent-free or green chemistry conditions?

  • Methodological Answer: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes by enhancing cyclization kinetics. For example, irradiating 2-aminobenzamide and methylglyoxal in [BMIM][BF₄] ionic liquid at 100°C yields 85% product without solvents . Photocatalytic methods using TiO₂ nanoparticles under UV light (365 nm) also achieve 75% yield via radical-mediated cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.